(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is a complex organic compound characterized by a unique combination of functional groups, which include a thiazolidinone core, a furan moiety, and a phenylthiazole substituent. This compound is classified under small molecules and has been identified with the CAS number 613225-38-0 and the molecular formula with a molecular weight of 359.42 g/mol . Its structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide typically involves multi-step organic reactions. Key methods include:
These synthetic routes require careful optimization to maximize yield and purity, often involving purification techniques like recrystallization or chromatography .
The molecular structure of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide features:
The structure can be represented in various formats including SMILES and InChI identifiers for computational modeling and analysis:
C[C@@H](N(C(=O)C1=CC=C(S1)C(=S)N(C)C(=O)C)C(=O)C=C)=O
This structural complexity is indicative of its potential pharmacological properties .
The compound exhibits various chemical reactivities due to its functional groups:
These reactions are crucial for understanding how the compound interacts with biological targets and its metabolic pathways .
The mechanism of action for (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is not fully elucidated but is believed to involve:
Preliminary studies suggest that compounds with similar structures exhibit antiproliferative activities, indicating potential applications in cancer therapy .
The physical properties of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture, necessitating careful storage conditions .
This compound has significant potential applications in scientific research:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: